N-3-Oxo-Dodecanoyl-L-Homoserine Lactone
Overview
Description
“N-3-Oxo-Dodecanoyl-L-Homoserine Lactone” (3-Oxo-C12-HSL) is a member of a family of acyl homoserine lactones. It is a quorum-sensing signaling molecule involved in the regulation of bacterial quorum sensing . It’s produced by P. aeruginosa and strains of the B. cepacia complex . It has critical roles in both interbacterial communication and interkingdom signaling .
Chemical Reactions Analysis
“N-3-Oxo-Dodecanoyl-L-Homoserine Lactone” is known to interact with the host tissue environment to modulate breast cancer viability and proliferation . It also inhibits IgE dependent and independent degranulation and mediator release from primary mast cells .Scientific Research Applications
“(S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide”, also known as “3-oxo-C12-HSL” or “N-3-Oxo-Dodecanoyl-L-Homoserine Lactone”, is a type of N-acyl-amino acid . It’s a molecular entity capable of donating a hydron to an acceptor . In industrial research, it has been studied for its use in manufacturing processes, such as the production of surfactants and lubricants. It may also have potential use in improving product quality and efficiency.
- 3-oxo-C12-HSL has been identified in human gut microbiota and has been shown to exert anti-inflammatory effects . It decreases the expression of pro-inflammatory cytokines such as Interleukin-1β (− 35%) and Tumor Necrosis Factor-α (TNFα) (− 40%) by stimulated immune RAW264.7 cells and decreased TNF secretion by stimulated PBMC in a dose-dependent manner, between 25 to 100 μM . It inhibits JAK1 and STAT1 phosphorylation and interacts with several human bitter taste receptors .
- 3-oxo-C12-HSL is a bacterial quorum-sensing signaling molecule produced by P. aeruginosa and strains of the B. cepacia complex . It induces the production of IL-8 in 16HBE human bronchial epithelial cells when used at a concentration of 100 µM . Supernatants from 3-oxo-C12-HSL-stimulated 16HBE cells induce chemotaxis of isolated human neutrophils .
Immunology and Inflammation
Microbiology and Quorum Sensing
Industrial Manufacturing
- 3-oxo-C12-HSL, first identified in human gut microbiota, exerts anti-inflammatory effects and could play a role in inflammatory bowel diseases where dysbiosis has been described . It decreases expression of pro-inflammatory cytokines such as Interleukine-1β (− 35%) and Tumor Necrosis Factor‐α (TNFα) (− 40%) by stimulated immune RAW264.7 cells and decreased TNF secretion by stimulated PBMC in a dose‐dependent manner, between 25 to 100 μM . It inhibits JAK1 and STAT1 phosphorylation and interacts with several human bitter taste receptors .
- Natural compounds have been explored as alternate strategies for managing P. aeruginosa biofilm, which is resistant to antibiotics. The interference with the quorum sensing system and the inhibition of autoinducer production in P. aeruginosa are the main possible mechanisms . The use of different drug platforms can overcome some drawbacks of natural compounds, such as insolubility in water, limited oral bioavailability, fast metabolism, and degradation .
- 3-oxo-C12-HSL has been found in respiratory secretions from patients with cystic fibrosis infected with P. aeruginosa . It induces the production of IL-8 in 16HBE human bronchial epithelial cells when used at a concentration of 100 µM . Supernatants from 3-oxo-C12-HSL-stimulated 16HBE cells induce chemotaxis of isolated human neutrophils .
Gastroenterology and Inflammatory Bowel Disease
Pharmacology and Drug Development
Respiratory Medicine and Cystic Fibrosis
Safety And Hazards
properties
IUPAC Name |
3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-2-3-4-5-6-7-8-9-13(18)12-15(19)17-14-10-11-21-16(14)20/h14H,2-12H2,1H3,(H,17,19)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSRRHGYXQCRPU-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)CC(=O)NC1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390604 | |
Record name | 3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-3-Oxo-Dodecanoyl-L-Homoserine Lactone | |
CAS RN |
168982-69-2 | |
Record name | 3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90390604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-Oxo-dodecanoyl) homoserine lactone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.